molecular formula C7H13ClO3S B2838336 4-Methoxycyclohexane-1-sulfonyl chloride CAS No. 1565980-23-5

4-Methoxycyclohexane-1-sulfonyl chloride

Cat. No. B2838336
CAS RN: 1565980-23-5
M. Wt: 212.69
InChI Key: QHQFCIVYXHOXSN-UHFFFAOYSA-N
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Description

4-Methoxycyclohexane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H13ClO3S . It is a derivative of cyclohexane, a six-membered ring compound, with a methoxy group (-OCH3) and a sulfonyl chloride group (-SO2Cl) attached .


Synthesis Analysis

The synthesis of sulfonyl chlorides, such as this compound, can be achieved through various methods. One common method is the chlorosulfonation of S-alkyl isothiourea salts . This process is simple, environmentally friendly, and uses readily accessible reagents . Another method involves the oxidation of thiols using NCS/NBS-iPrOH as an oxyhalogenation reagent .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered cyclohexane ring with a methoxy group (-OCH3) and a sulfonyl chloride group (-SO2Cl) attached . The InChI code for this compound is 1S/C7H13ClO3S/c1-11-6-3-2-4-7 (5-6)12 (8,9)10/h6-7H,2-5H2,1H3 .


Chemical Reactions Analysis

Sulfonyl chlorides, such as this compound, are highly reactive and can undergo various chemical reactions. They can react with nucleophiles to form sulfonamides and sulfonates . They can also undergo desulfitative cross-couplings .

Scientific Research Applications

Nanosized N-sulfonated Brönsted Acidic Catalyst for Synthesis

A novel nanosized N-sulfonated Brönsted acidic catalyst, derived from a compound structurally related to 4-Methoxycyclohexane-1-sulfonyl chloride, demonstrated efficacy in promoting the synthesis of polyhydroquinoline derivatives through Hantzsch condensation under solvent-free conditions. This research highlights the potential of utilizing sulfonated compounds in catalyzing organic synthesis reactions, providing excellent yields and reusability of the catalyst without loss of activity (O. Goli-Jolodar, F. Shirini, M. Seddighi, 2016).

Catalytic Conversion in Organic Synthesis

The catalytic activity of compounds like this compound has been explored in the conversion of cyclohexadienes, demonstrating their role in promoting conjugation and facilitating Diels–Alder reactions under mild conditions. This research underscores the utility of such compounds in organic synthesis, providing a pathway to more efficient and selective chemical transformations (A. Birch, K. P. Dastur, 1973).

Versatile Sulfonating Agent

This compound is noted for its versatility as a sulfonating agent, useful in the preparation of sulfonamides or as an N-protecting group. Its properties and applications in various chemical syntheses highlight the compound's significance in the development of new chemical entities and its pivotal role in pharmaceutical and materials science research (R. K. Raheja, Carl R. Johnson, 2001).

Proton Exchange Membranes for Fuel Cell Applications

In the development of proton exchange membranes for fuel cell applications, derivatives of this compound have been explored for grafting sulfonated side chains onto polymers. This approach aims to enhance proton conductivity and fuel efficiency, demonstrating the compound's relevance in advancing renewable energy technologies (D. Kim, G. Robertson, M. Guiver, 2008).

Mechanism of Action

The mechanism of action of sulfonyl chlorides involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .

Safety and Hazards

Sulfonyl chlorides, including 4-Methoxycyclohexane-1-sulfonyl chloride, are generally considered hazardous. They can cause severe skin burns and eye damage, and may cause respiratory irritation . They are also fatal if inhaled .

properties

IUPAC Name

4-methoxycyclohexane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO3S/c1-11-6-2-4-7(5-3-6)12(8,9)10/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQFCIVYXHOXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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